7-hydroxy Coumarin sulfate (potassium salt)
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Overview
Description
7-Hydroxy Coumarin sulfate (potassium salt) is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its fluorescent properties and is often used in various biochemical assays. The chemical formula for 7-Hydroxy Coumarin sulfate (potassium salt) is C9H5KO6S, and it has a molecular weight of 280.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Coumarin sulfate (potassium salt) typically involves the sulfation of 7-Hydroxy Coumarin. This can be achieved by reacting 7-Hydroxy Coumarin with sulfur trioxide or chlorosulfonic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate ester .
Industrial Production Methods: In industrial settings, the production of 7-Hydroxy Coumarin sulfate (potassium salt) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy Coumarin sulfate (potassium salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfate group to other functional groups.
Substitution: The sulfate group can be substituted with other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different coumarin derivatives, while substitution reactions can produce various substituted coumarins .
Scientific Research Applications
7-Hydroxy Coumarin sulfate (potassium salt) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydroxy Coumarin sulfate (potassium salt) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with sulfotransferases, enzymes that catalyze the transfer of sulfate groups to various substrates.
Pathways Involved: The sulfation process is crucial in the metabolism of many endogenous and exogenous compounds.
Comparison with Similar Compounds
- 7-Hydroxy Coumarin glucuronide sodium salt
- 7-Ethoxycoumarin
- Umbelliferone
- 4-Methylumbelliferone
Comparison: 7-Hydroxy Coumarin sulfate (potassium salt) is unique due to its sulfate group, which imparts distinct chemical and biological properties. For instance, while 7-Hydroxy Coumarin glucuronide sodium salt is another metabolite of coumarin, it involves glucuronidation rather than sulfation. Umbelliferone and 4-Methylumbelliferone are also coumarin derivatives but differ in their functional groups and applications .
Properties
Molecular Formula |
C9H6KO6S |
---|---|
Molecular Weight |
281.31 g/mol |
InChI |
InChI=1S/C9H6O6S.K/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13;/h1-5H,(H,11,12,13); |
InChI Key |
JJWSPLXMJIFOSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)O.[K] |
Origin of Product |
United States |
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